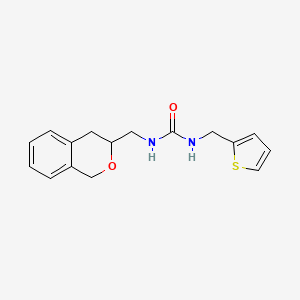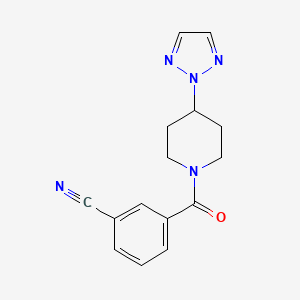![molecular formula C15H13N5O4 B2431900 N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-24-0](/img/structure/B2431900.png)
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity . The compound is part of a broader class of molecules known as 1,2,3-triazoles .
Synthesis Analysis
The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling . In some cases, cyclization reactions are used, forming multiple chemical bonds consecutively without isolating the triazole intermediate .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-benzodioxol-5-ylmethyl group, a 6-methyl group, a 4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine group, and a 3-carboxamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds often involve Pd-catalyzed C-N cross-coupling . Additionally, cyclization reactions can be used, forming multiple chemical bonds consecutively without isolating the triazole intermediate .
科学的研究の応用
Heterocyclic Compounds and Their Biological Significance
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound. The significance of heterocyclic compounds, especially those containing triazine scaffolds like our compound of interest, has been widely acknowledged in medicinal chemistry. Triazine derivatives have been investigated for a broad spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. The triazine nucleus, due to its diverse biological activities, is considered an essential core structure for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Antibacterial Activity and Applications in Drug Discovery
The structure of our compound includes the triazole moiety, which has been identified as a potent inhibitor of various critical biological targets, including DNA gyrase and topoisomerase IV. Specifically, 1,2,3-triazole and 1,2,4-triazole hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The antibacterial properties of these compounds, coupled with their ability to overcome drug resistance, make them crucial in the development of novel anti-bacterial agents (Jie Li & Junwei Zhang, 2021).
Pyrazine Derivatives in Pharmacology
The compound is also a pyrazine derivative, a class of compounds known for their significant pharmacological effects, including antibacterial, antifungal, antidiabetic, and anticancer activities. Recent patents have highlighted the potential of pyrazine derivatives as active compounds in various therapeutic areas. This underlines the ongoing interest and potential of such compounds in drug development and pharmacological research (Ferreira & Kaiser, 2012).
Novel Synthesis Methods and Chemical Reactions
The synthesis of polyfunctional heteroaromatic compounds, such as this compound, often leads to the discovery of new chemical reactions and rearrangements. Research has highlighted unexpected reactions and structural corrections in the synthesis of such compounds, providing valuable insights for chemists involved in drug synthesis and the development of novel therapeutic agents (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
作用機序
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to mitotic blockade and cell apoptosis, affecting the proliferation of cancer cells.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-6-20-13(15(22)17-8)12(18-19-20)14(21)16-5-9-2-3-10-11(4-9)24-7-23-10/h2-4,6H,5,7H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIALVFYBSEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

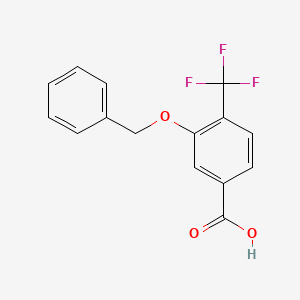
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)
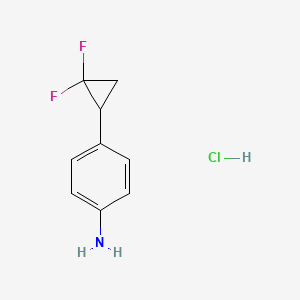
![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)
![N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431827.png)
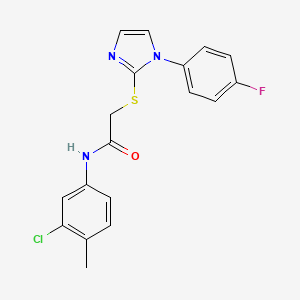
![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
![2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431832.png)
![methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2431833.png)


